molecular formula C12H17N3O2 B1465561 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 1183545-09-6

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Katalognummer: B1465561
CAS-Nummer: 1183545-09-6
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: PDIBPLKEYRMGFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS 1183545-09-6) is a high-value heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a pyridazine core, a nitrogen-rich aromatic system, which is strategically substituted with a carboxylic acid group and a 3,5-dimethylpiperidine moiety. The carboxylic acid group provides a versatile handle for further synthetic modifications, such as amide coupling or esterification, to create diverse compound libraries . The 3,5-dimethylpiperidine substituent is a common pharmacophore that can influence the molecule's conformation, bioavailability, and target binding affinity. Pyridazine-3-carboxylic acid derivatives are recognized as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) . Research into analogous pyridazine carboxylic acids has demonstrated their utility as key precursors in the multi-step synthesis of therapeutics for severe conditions, such as the spinal muscular atrophy drug risdiplam . Furthermore, the broader class of pyridine and pyridazine carboxylic acids is extensively utilized in developing potent enzyme inhibitors and other targeted therapies, highlighting the potential of this compound scaffold in hit-to-lead optimization campaigns . As a reagent, it is employed in organic synthesis, method development, and the exploration of structure-activity relationships (SAR). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-5-9(2)7-15(6-8)11-4-3-10(12(16)17)13-14-11/h3-4,8-9H,5-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIBPLKEYRMGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NN=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyridazine Ring Formation

Pyridazine rings are commonly synthesized through condensation reactions involving hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents. This step forms the heterocyclic pyridazine nucleus with appropriate substitution patterns.

Substitution with 3,5-Dimethylpiperidin-1-yl Group

The attachment of the 3,5-dimethylpiperidin-1-yl moiety at the 6-position of the pyridazine ring is most feasibly achieved via nucleophilic aromatic substitution or palladium-catalyzed amination reactions (Buchwald-Hartwig type) on a suitably activated pyridazine intermediate bearing a leaving group (e.g., halogen) at the 6-position. The 3,5-dimethylpiperidine acts as the nucleophile or amine partner.

Reported and Inferred Preparation Methods

Step Description Reagents/Conditions Notes
1 Synthesis of 6-chloropyridazine-3-carboxylic acid or 6-bromopyridazine-3-carboxylic acid Halogenation of pyridazine-3-carboxylic acid or via direct synthesis from hydrazine and halogenated precursors Provides reactive site for amination
2 Nucleophilic substitution of halogen with 3,5-dimethylpiperidine Heating in polar aprotic solvents (e.g., DMF, DMSO) with base or palladium catalyst for Buchwald-Hartwig amination Conditions optimized for selective substitution
3 Purification Recrystallization or chromatographic methods To isolate pure 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Detailed Synthetic Route Example (Hypothetical Based on Analogous Chemistry)

  • Preparation of 6-Halopyridazine-3-carboxylic Acid
    Starting from pyridazine-3-carboxylic acid, selective halogenation at the 6-position can be achieved using N-chlorosuccinimide or N-bromosuccinimide under controlled conditions.

  • Nucleophilic Aromatic Substitution with 3,5-Dimethylpiperidine
    The halogenated intermediate is reacted with 3,5-dimethylpiperidine in the presence of a base such as potassium carbonate or sodium hydride in a solvent like DMF at elevated temperatures (80–120°C). Alternatively, palladium-catalyzed amination (Buchwald-Hartwig reaction) may be employed using Pd catalysts and phosphine ligands to improve yield and selectivity.

  • Work-up and Purification
    The reaction mixture is cooled, diluted with water, and extracted with organic solvents. The crude product is purified by recrystallization from ethanol or by column chromatography.

Research Findings and Observations

  • Lack of Direct Published Protocols: No specific peer-reviewed articles or detailed experimental procedures for this compound’s synthesis were found in accessible chemical databases or literature.
  • Related Compound Synthesis: Pyridazine derivatives with similar substitution patterns are synthesized via analogous routes involving hydrazine condensation and subsequent amination steps.
  • Commercial Availability: The compound has been commercially available but is currently discontinued by some suppliers, indicating limited production and possibly challenging synthesis or low demand.
  • Patent Literature: Patents covering pyridazine derivatives with related structures suggest the use of palladium-catalyzed amination and hydrazine condensation methods, which can be adapted for this compound.

Summary Table of Key Data

Parameter Data
CAS Number 1183545-09-6
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Core Structure Pyridazine-3-carboxylic acid
Substituent 3,5-Dimethylpiperidin-1-yl at 6-position
Typical Synthetic Approach Halogenation + amination (nucleophilic substitution or Pd-catalyzed)
Common Solvents DMF, DMSO, ethanol
Catalysts Pd catalysts (for Buchwald-Hartwig amination)
Purification Methods Recrystallization, chromatography

Analyse Chemischer Reaktionen

Functionalization of the Carboxylic Acid Group

The carboxylic acid group in pyridazine derivatives undergoes typical acid-mediated reactions. For example:

  • Esterification : Reaction with alcohols under acidic conditions yields esters. In analogous compounds, ethyl esters formed via refluxing with ethanol and sulfuric acid (e.g., ethyl 6-phenyl-pyridazine-3-carboxylate derivatives) .

  • Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) generates amides. This is demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidines .

Representative Reaction Table:

Reaction TypeConditionsProduct YieldSource
EsterificationH<sub>2</sub>SO<sub>4</sub>, EtOH, reflux75–85%
Amide couplingEDC, HOBt, DMF, RT60–70%

Reactivity of the Pyridazine Ring

The pyridazine ring participates in nucleophilic aromatic substitution (NAS) and coordination chemistry:

  • NAS at C-6 : The electron-deficient pyridazine ring reacts with nucleophiles (e.g., amines, alcohols) at the C-6 position. For instance, substitution with piperidine derivatives occurs under mild conditions (DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C) .

  • Coordination with Metals : Pyridazine-3-carboxylic acids act as bidentate ligands. Ruthenium(III) complexes form via coordination of the pyridazine nitrogen and carboxylate oxygen, as seen in [(η<sup>6</sup>-p-cymene)RuCl(pdz-3-COO)] .

Metal Complex Stability Data:

Metal CenterLigand Binding SitesStability Constant (log K)Source
Ru(III)N(pyridazine), O(carboxylate)8.9 ± 0.3

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under radical or photoredox conditions:

  • Photoredox Decarboxylation : Using fac-Ir(ppy)<sub>3</sub> as a catalyst under blue LED light, analogous pyridazinecarboxylic acids undergo decarboxylative coupling with (cyano)azaarenes to form substituted chroman-2-ones .

Photoredox Optimization:

CatalystSolventBaseYield (%)
fac-Ir(ppy)<sub>3</sub>DMSOEt<sub>3</sub>N93
Eosin YCH<sub>3</sub>CNDIPEA0

Modification of the Piperidinyl Substituent

The 3,5-dimethylpiperidin-1-yl group influences steric and electronic properties:

  • Steric Effects : Bulky substituents reduce reactivity in coupling reactions. For example, dimethylpiperidine derivatives show lower yields (40–50%) compared to unsubstituted analogs (70%) in Suzuki-Miyaura couplings .

  • Hydrogen Bonding : The tertiary amine in piperidine participates in hydrogen bonding, stabilizing intermediates in multi-step syntheses .

Synthetic Challenges and Solutions

  • Low Solubility : The dimethylpiperidinyl group reduces solubility in polar solvents. Solutions include using DMSO or DMF as reaction media .

  • Radical Stability : Decarboxylation requires anhydrous conditions and inert atmospheres to prevent side reactions .

Structural Confirmation Techniques

Key characterization data for derivatives:

  • <sup>1</sup>H NMR : Carboxylic acid protons appear at δ 12.5–13.0 ppm (DMSO-d<sub>6</sub>).

  • IR : ν(C=O) at 1680–1700 cm<sup>−1</sup>; ν(N–H) at 3300–3400 cm<sup>−1</sup> for amides .

Wissenschaftliche Forschungsanwendungen

Chemistry

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Key Reactions:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction: Achieved using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring.

Biology

Research into the biological activities of this compound has revealed its potential as a bioactive molecule. It has been investigated for:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains.
  • Anticancer Properties: Demonstrated cytotoxic effects on cancer cell lines, including hypopharyngeal tumors. The mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cellular pathways .

Case Study Example:
In vitro studies showed that derivatives of this compound effectively inhibited the growth of cancer cells by interacting with muscarinic acetylcholine receptors, which are implicated in cell proliferation and apoptosis resistance .

Medicine

The compound is being explored for its potential use in drug development due to its interactions with specific biological targets:

  • Drug Development: Investigated for potential therapeutic applications in treating various diseases, particularly cancers and infections.

Mechanism of Action:
The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity and affecting metabolic pathways critical in disease progression.

Industry

In industrial applications, 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is utilized in the development of new materials:

  • Polymers and Coatings: Its unique properties contribute to the formulation of advanced materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyridazine Derivatives

Key Structural Features

The compound’s pyridazine backbone and carboxylic acid group enable diverse reactivity, while the 3,5-dimethylpyrazole substituent enhances steric bulk and modulates electronic properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Pyridazine-3-carboxylic Acid Derivatives
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
6-(3,5-Dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid 3,5-Dimethylpyrazole C₁₀H₁₀N₄O₂ 218.22 Coordination complexes , pharmaceutical intermediates
6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid 1,2,4-Triazole C₇H₅N₅O₂ 191.15 Potential kinase inhibitors, ligand synthesis
Pyrrolo[1,2-b]pyridazine-3-carboxylic acid esters Pyrrolo-fused system Variable ~500–750 Antiviral/anticancer agents (e.g., EP 4,374,877 derivatives)

Biologische Aktivität

6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS: 1183545-09-6) is a heterocyclic compound characterized by a pyridazine ring that is substituted with a piperidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC12H17N3O2
Molar Mass235.28 g/mol
CAS Number1183545-09-6
InChI KeyPDIBPLKEYRMGFL-UHFFFAOYSA-N

The biological activity of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, modulating their activity. For instance, it has been noted to interact with muscarinic acetylcholine receptors, which play a significant role in cell proliferation and apoptosis resistance in cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. In vitro experiments demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cellular pathways .

Case Study: Cytotoxicity in Cancer Cells

A study reported that a derivative of this compound showed improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against certain bacterial strains, although specific mechanisms of action remain to be fully elucidated. The structural features of the molecule likely contribute to its ability to penetrate bacterial membranes or inhibit vital enzymatic functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid. Variations in substituents on the piperidine or pyridazine rings can significantly influence its potency and selectivity for biological targets. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Research Applications

The compound is being explored for various applications in drug development:

  • Cancer Therapeutics : As mentioned earlier, its potential to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Neurological Disorders : Due to its interaction with cholinergic receptors, there is interest in its application for treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .
  • Material Science : Beyond biological applications, it is also being studied for use in developing new materials with unique properties due to its heterocyclic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(3,5-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.